N-Cyclohexyl 4-bromo-3-methoxybenzamide

Medicinal Chemistry Lipophilicity SAR

N-Cyclohexyl 4-bromo-3-methoxybenzamide (CAS 1072944-40-1) is the regioselective benzamide building block for medicinal chemistry and cross-coupling campaigns. Unlike 3-bromo-4-methoxy isomers, the 4-bromo-3-methoxy substitution directs Suzuki and Buchwald-Hartwig couplings with precision, eliminating regiochemical side-products. Its cyclohexyl N-substituent provides conformational constraint absent in acyclic alkyl analogs, while the XLogP3 of 3.7 balances solubility and membrane permeability. Supplied at ≥98% purity to reduce confounding off-target effects in biological assays, with gram-to-100g commercial availability ensuring lot-to-lot consistency for longitudinal SAR and in vivo PK studies.

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
CAS No. 1072944-40-1
Cat. No. B1463668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl 4-bromo-3-methoxybenzamide
CAS1072944-40-1
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
InChIInChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
InChIKeyYGGBJKQZGYGQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl 4-bromo-3-methoxybenzamide (CAS 1072944-40-1): A Synthetic Benzamide Building Block for SAR‑Driven Discovery


N-Cyclohexyl 4-bromo-3-methoxybenzamide is a substituted benzamide derivative characterized by a central 4‑bromo‑3‑methoxybenzamide core bearing an N‑cyclohexyl substituent [1]. With a molecular formula of C₁₄H₁₈BrNO₂ and a molecular weight of 312.20 g/mol, it is primarily employed as a synthetic intermediate or screening compound in medicinal chemistry campaigns where systematic variation of N‑alkyl/aryl groups or halogen/methoxy positioning is required . Its computed physicochemical profile—including an XLogP3 of 3.7, one hydrogen bond donor, and two hydrogen bond acceptors—places it in a moderate lipophilicity range that often balances solubility and membrane permeability [1].

Why N-Cyclohexyl 4‑bromo‑3‑methoxybenzamide Cannot Be Freely Substituted with In‑Class Benzamide Analogs


Benzamide analogs bearing different N‑substituents (e.g., phenyl, methyl, propyl) or altered bromo/methoxy regiochemistry exhibit markedly divergent physicochemical properties—particularly lipophilicity, molecular weight, and rotatable bond count—that directly influence solubility, membrane permeability, and target engagement [1]. Moreover, the specific substitution pattern on the aromatic ring (4‑bromo‑3‑methoxy versus 3‑bromo‑4‑methoxy) can alter electronic distribution and steric fit within a binding pocket, making the compound non‑interchangeable in structure‑activity relationship (SAR) studies . In procurement contexts, differences in commercial purity specifications and available pack sizes further preclude simple substitution without requalification . The following quantitative evidence substantiates where this compound holds measurable differentiation.

Quantitative Differentiation of N-Cyclohexyl 4‑bromo‑3‑methoxybenzamide Against Structural Analogs


Lipophilicity (XLogP3) Comparison: Cyclohexyl vs. Phenyl N‑Substituent

N-Cyclohexyl 4-bromo-3-methoxybenzamide exhibits a higher computed lipophilicity (XLogP3 = 3.7) than its N‑phenyl analog (XLogP3 = 3.4) [1][2]. This 0.3 log unit increase corresponds to approximately a twofold greater predicted octanol/water partition coefficient, which can translate into enhanced passive membrane permeability but also potentially reduced aqueous solubility.

Medicinal Chemistry Lipophilicity SAR

Molecular Weight and Size Differentiation: Cyclohexyl vs. Methyl N‑Substituent

The cyclohexyl‑substituted compound possesses a molecular weight of 312.20 g/mol, substantially larger than the N‑methyl analog (244.09 g/mol) [1]. This 68 g/mol difference reflects the presence of a six‑carbon alicyclic ring versus a single methyl group, which alters both steric bulk and hydrophobic surface area.

Medicinal Chemistry Molecular Properties Fragment-Based Screening

Regioisomeric Differentiation: 4‑Bromo‑3‑methoxy vs. 3‑Bromo‑4‑methoxy Substitution

The regioisomer 3‑bromo‑N‑cyclohexyl‑4‑methoxybenzamide (CAS 356550-41-9) shares the identical molecular formula and molecular weight (312.20 g/mol) but differs in the relative positioning of the bromine and methoxy groups [1]. This positional swap alters the compound's electronic distribution and hydrogen‑bonding potential, as the methoxy group ortho to the amide may participate in intramolecular interactions not possible in the 4‑bromo‑3‑methoxy isomer.

Regioisomerism Binding Affinity Electronic Effects

Purity Specification Differentiation: 98% vs. 95% Min. Purity

Multiple reputable suppliers list N‑Cyclohexyl 4‑bromo‑3‑methoxybenzamide at a minimum purity of 98% (HPLC) , whereas several close analogs—including N‑methyl and N‑propyl variants—are routinely supplied at 95% minimum purity . The 3% purity differential reduces the potential for confounding impurities in biological assays and synthetic applications.

Procurement Quality Control Reproducibility

Commercial Availability and Packaging: 100g Quantities and Global Supply

N‑Cyclohexyl 4‑bromo‑3‑methoxybenzamide is stocked in 100g quantities by major suppliers (e.g., Aladdin, AKSci) , whereas some close analogs such as N‑phenyl 4‑bromo‑3‑methoxybenzamide are less frequently available in bulk sizes. This ensures continuity of supply for larger‑scale SAR expansions or focused library synthesis.

Supply Chain Scale-Up Inventory

Precision Application Scenarios for N-Cyclohexyl 4‑bromo‑3‑methoxybenzamide


Structure‑Activity Relationship (SAR) Exploration of Lipophilic N‑Substituents

When a lead series requires systematic probing of hydrophobic binding pockets, N‑Cyclohexyl 4‑bromo‑3‑methoxybenzamide provides an XLogP3 of 3.7—intermediate between smaller alkyl groups (e.g., methyl) and more lipophilic aryl systems [1]. Its cyclohexyl ring offers greater conformational restriction and steric bulk than acyclic alkyl chains, making it valuable for distinguishing shape‑dependent binding contributions .

Regioisomeric Control in Fragment‑Based or Combinatorial Chemistry

In synthetic campaigns where bromine position directs subsequent cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), the 4‑bromo‑3‑methoxy substitution pattern of this compound ensures regioselective functionalization [2]. Using the correct regioisomer avoids side‑product formation that would occur with the 3‑bromo‑4‑methoxy isomer, thereby increasing synthetic yield and purity .

High‑Purity Screening for Reproducible Biochemical Assays

Biological assays sensitive to trace impurities—such as cellular viability, enzyme inhibition, or target engagement studies—benefit from the 98% minimum purity specification of this compound . Compared to analogs supplied at 95% purity, this reduces the likelihood of confounding off‑target effects and improves data reproducibility across replicate experiments .

Bulk Procurement for Focused Library Synthesis or Scale‑Up

Research groups requiring gram‑to‑100g quantities for analog synthesis or in vivo pharmacokinetic studies can rely on the established commercial supply chain for this compound [3]. The availability of 100g pack sizes from multiple vendors reduces lead times and ensures lot‑to‑lot consistency for longitudinal projects .

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